2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

Chemical stability Nucleophilic degradation Sulfone reactivity

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide (CAS 1190266-17-1; molecular formula C₁₇H₁₃ClO₅S; molecular weight 364.8 g·mol⁻¹) belongs to the 5,6-dihydro-1,4-oxathiine-4,4-dioxide class — a heterocyclic scaffold historically validated in agrochemicals through the systemic succinate dehydrogenase inhibitor (SDHI) fungicides carboxin and oxycarboxin. Unlike the canonical 3-carboxamide substitution pattern of commercial oxathiin SDHIs, this compound bears a 3-phenyl substituent and a 2-chlorophenyl ester at the 2-carboxylate position, constituting a structurally distinct chemotype within the class.

Molecular Formula C17H13ClO5S
Molecular Weight 364.8 g/mol
Cat. No. B12180600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
Molecular FormulaC17H13ClO5S
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC=CC=C2Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13ClO5S/c18-13-8-4-5-9-14(13)23-17(19)15-16(12-6-2-1-3-7-12)24(20,21)11-10-22-15/h1-9H,10-11H2
InChIKeyUADGSHURSZPAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide – Structural Identity and Procurement Context


2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide (CAS 1190266-17-1; molecular formula C₁₇H₁₃ClO₅S; molecular weight 364.8 g·mol⁻¹) belongs to the 5,6-dihydro-1,4-oxathiine-4,4-dioxide class — a heterocyclic scaffold historically validated in agrochemicals through the systemic succinate dehydrogenase inhibitor (SDHI) fungicides carboxin and oxycarboxin [1]. Unlike the canonical 3-carboxamide substitution pattern of commercial oxathiin SDHIs, this compound bears a 3-phenyl substituent and a 2-chlorophenyl ester at the 2-carboxylate position, constituting a structurally distinct chemotype within the class . The 4,4-dioxide (sulfone) oxidation state distinguishes it from the non-oxidized 1,4-oxathiine congeners, conferring altered electrophilic reactivity and hydrolytic stability profiles [2].

Why Generic Oxathiine Interchange Is Not Feasible for 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide


Within the 5,6-dihydro-1,4-oxathiine class, substitution pattern, oxidation state, and ester-vs-amide functionality collectively govern target binding, systemic mobility, and environmental fate. The seminal SAR study by Snel, von Schmeling, and Edgington demonstrated that electron-withdrawing groups on the aniline/phenyl ring markedly reduce fungitoxicity against Basidiomycetes, while the 2-methyl substituent on the oxathiine ring is essential for high potency — carboxin (ED₅₀ = 0.03 µM against Ustilago maydis) was 10- to 50-fold more potent than analogs lacking this methyl group [1]. The target compound replaces the 2-methyl with a 3-phenyl group and substitutes the 3-carboxanilide with a 2-(2-chlorophenyl)carboxylate ester, producing a fundamentally different pharmacophore. The 4,4-dioxide oxidation state further alters electrophilicity: 5,6-dihydro-1,4-oxathiine-4,4-dioxides undergo nucleophilic ring-opening at the C-2 position rather than at sulfur, a mechanistic divergence from non-oxidized or sulfoxide congeners [2]. Consequently, neither carboxin/oxycarboxin nor positional isomers such as the 4-chlorophenyl ester or the methyl ester can be assumed to replicate the biological target engagement, physicochemical properties, or environmental degradation pathway of this compound [3].

Quantitative Differentiation Evidence for 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide


Sulfone Oxidation State Prevents Thiol-Mediated Ring-Opening Degradation — 4,4-Dioxide vs. Non-Oxidized Oxathiine Comparator

5,6-Dihydro-1,4-oxathiine-4,4-dioxides react with thiols, amines, and CH-acidic nucleophiles via ring-opening at C-2 to yield 2-substituted ethanesulfonylcarbonyl compounds, whereas the non-oxidized 5,6-dihydro-1,4-oxathiines undergo preferential sulfur-attack or retro-Diels-Alder fragmentation under identical conditions [1]. This mechanistic bifurcation means that the 4,4-dioxide warhead of the target compound directs covalent adduct formation toward a distinct site on the scaffold, a property absent in the sulfide and sulfoxide oxidation states. For procurement decisions, this implies that the 4,4-dioxide cannot be functionally replaced by the corresponding sulfide or sulfoxide in any application where nucleophilic stability or site-specific covalent modification is required.

Chemical stability Nucleophilic degradation Sulfone reactivity

3-Phenyl Substitution Alters SDH Target Engagement Relative to 2-Methyl Oxathiins (Carboxin/Oxycarboxin)

In the foundational SAR study of oxathiin fungitoxicity, Snel et al. (1970) established that a methyl group at the 2-position of the oxathiin ring is necessary for high toxicity toward Basidiomycetes: carboxin (2-methyl-3-carboxanilide) exhibited ED₅₀ values of 0.03 µM against Ustilago maydis, whereas replacement of the 2-methyl-oxathiin moiety with o-tolyl, 2,4-dimethylthiazolyl, or butyryl groups retained only partial activity, and benzanilide (lacking the methyl) was significantly less toxic to Rhizoctonia solani [1]. The target compound replaces the 2-methyl with a 3-phenyl group — a bulkier, lipophilic substituent at a different ring position. In a parallel antiviral SAR context, Hahn et al. (2000) demonstrated that replacing the methyl substituent on oxathiin carboxanilides with a bulky phenyl group reduced anti-HIV-1 inhibitory activity [2]. Although the biological target differs, the consistent observation across both antifungal and antiviral systems is that phenyl-for-methyl substitution at the oxathiine ring reduces potency at the primary target. This predicts that the target compound will exhibit a different potency spectrum and selectivity profile compared to the 2-methyl oxathiin SDHIs, making it a distinct tool for probing SDH isoform selectivity or for applications where attenuated SDH inhibition is beneficial.

Succinate dehydrogenase inhibition Structure-activity relationship Fungitoxicity

2-Chlorophenyl Ester vs. Carboxanilide Functionality — Hydrolytic Lability and Prodrug Potential

The target compound bears a 2-chlorophenyl carboxylate ester at the 2-position, whereas the commercial oxathiin fungicides carboxin and oxycarboxin feature a 3-carboxanilide linkage. The ester functionality is inherently more susceptible to hydrolytic cleavage than the corresponding amide under both acidic and basic aqueous conditions [1]. In the context of the oxathiine-4,4-dioxide scaffold, the 1986 study by Gohmann et al. confirmed that the corresponding esters and carboxylic acids are synthetically accessible and structurally characterized alongside the carboxamides, but their hydrolytic stability was not directly compared [2]. The 2-chlorophenyl ester is expected to undergo esterase-mediated or pH-dependent hydrolysis to release 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid 4,4-dioxide, a potential active metabolite. This property differentiates the compound from the hydrolytically robust carboxanilides and may be exploited for controlled-release or pro-drug strategies in both agrochemical and medicinal chemistry contexts.

Ester hydrolysis Prodrug design Physicochemical property

Electron-Withdrawing 2-Chloro Substituent on Phenyl Ester Modulates Biological Activity Relative to Unsubstituted Phenyl and 4-Chlorophenyl Isomers

Snel et al. (1970) demonstrated that electron-withdrawing substituents (—Cl and —NO₂) on the aniline ring of oxathiin carboxanilides markedly reduce fungitoxicity against Basidiomycetes [1]. The target compound positions the chlorine at the ortho (2-) position of the phenyl ester rather than on the aniline ring. The ortho-chloro substituent carries a Hammett σₘ value of +0.37 (inductive electron-withdrawing) and introduces steric bulk adjacent to the ester linkage. In the 4-chlorophenyl positional isomer (CAS 1018127-58-6 for the non-dioxide analog), the chlorine occupies the para position with σₚ = +0.23, producing a different electronic and steric profile [2]. The 2,4-dichlorophenyl analog introduces a second chlorine atom, further amplifying the electron-withdrawing effect. These electronic differences predict rank-order shifts in biological potency, metabolic stability, and environmental half-life within the phenyl ester series, making the 2-chloro isomer a distinct chemical entity whose behavior cannot be extrapolated from the 3-chloro, 4-chloro, or unsubstituted phenyl ester congeners.

Electronic effect Positional isomer SAR Hammett substituent constant

Metabolic Fate Differentiation: Esterase-Catalyzed Activation Potential vs. Carboxanilide Metabolic Stability

The 2-chlorophenyl ester of the target compound represents a potential esterase-activatable prodrug motif not available in the carboxanilide series (carboxin, oxycarboxin). In mammalian and plant systems, carboxylesterases (CES1/CES2) and paraoxonases hydrolyze aromatic esters to release the corresponding carboxylic acid and phenol [1]. The 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid 4,4-dioxide that would be generated upon ester hydrolysis may possess distinct biological activity or serve as a detoxification pathway. Conversely, the carboxanilide linkage of oxycarboxin is resistant to amidase cleavage, resulting in longer biological persistence [2]. This metabolic differentiation is a key consideration for procurement when the intended use requires either rapid metabolic clearance (ester) or sustained target engagement (amide). Direct comparative metabolic stability data for these specific compounds are not publicly available; the inference rests on well-established principles of ester vs. amide metabolic lability.

Metabolic activation Esterase cleavage Pharmacokinetics

Predicted Lipophilicity and Systemic Mobility Differentiation from Oxycarboxin

The target compound incorporates a 3-phenyl group and a 2-chlorophenyl ester, both of which increase lipophilicity relative to oxycarboxin (which bears a 2-methyl and an N-phenyl carboxanilide). Using a group-contribution approach, the predicted LogP (XLogP3) of the target compound is estimated at approximately 3.5–4.0, compared to oxycarboxin's experimental/calculated LogP of approximately 0.8–1.2 [1]. This 100- to 1000-fold increase in octanol-water partition coefficient has direct implications for systemic mobility in plants: the classic von Schmeling and Kulka (1966) study established that systemic fungicidal activity of oxathiins requires a balance between lipophilicity (for membrane permeation) and hydrophilicity (for xylem transport) [2]. The higher LogP of the target compound predicts greater membrane permeability and tissue retention but potentially reduced xylem mobility compared to oxycarboxin, making it more suitable for contact or translaminar rather than acropetal systemic applications.

Lipophilicity Systemic translocation LogP prediction

Application Scenarios for 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide Based on Evidence


Chemical Probe for SDH Isoform Selectivity Screening

The 3-phenyl substitution differentiates this compound from the canonical 2-methyl oxathiin SDHIs. Researchers investigating succinate dehydrogenase isoform selectivity across fungal species, plant mitochondria, or mammalian Complex II can use this compound as a structurally divergent probe to complement carboxin and oxycarboxin in inhibition profiling panels. The predicted reduced potency against Basidiomycete SDH (based on Snel et al. 1970 SAR) may reveal differential sensitivity across SDH isoforms from Ascomycetes, Oomycetes, or mammalian sources, enabling target deconvolution studies [1].

Esterase-Activatable Prodrug Scaffold for Controlled-Release Agrochemical or Pharmaceutical Development

The 2-chlorophenyl ester linkage provides a hydrolytically cleavable motif absent in the carboxanilide series. This compound can serve as a model substrate for studying esterase-mediated activation in plant tissues, fungal pathogens, or mammalian systems. The release of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid 4,4-dioxide upon ester hydrolysis may generate a metabolite with distinct biological properties, making this compound a candidate for pro-drug optimization programs where temporal control of active species concentration is desired [1][2].

Reference Standard for Positional Isomer Differentiation in Oxathiine Chemical Libraries

The 2-chlorophenyl ester represents one member of a positional isomer series (including the 4-chlorophenyl, 2,4-dichlorophenyl, and unsubstituted phenyl congeners). Procurement of this compound alongside its isomers enables systematic evaluation of ortho-substituent electronic and steric effects on target binding, metabolic stability, and physicochemical properties. This is particularly valuable for building QSAR models within the oxathiine-4,4-dioxide chemotype, where the Hammett σ value of the aryl ester substituent is expected to correlate with biological activity [1].

Nucleophilic Reactivity Reference for 4,4-Dioxide Heterocycle Chemistry

The predictable C-2 ring-opening reactivity of 5,6-dihydro-1,4-oxathiine-4,4-dioxides with thiols, amines, and CH-acidic nucleophiles makes this compound a useful synthetic intermediate or mechanistic probe. The 2-chlorophenyl ester substituent provides a UV-active chromophore for reaction monitoring, facilitating kinetic studies of nucleophilic ring-opening reactions that are mechanistically distinct from those of the corresponding sulfides or sulfoxides [1].

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